molecular formula C19H23ClN2O3S B6526081 methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135226-27-5

methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B6526081
CAS RN: 1135226-27-5
M. Wt: 394.9 g/mol
InChI Key: HMOYFTHFGFLHTA-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a bicyclic heteroaromatic motif, which is a common feature in ATP-mimetic kinase inhibitors .


Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives often involves heterocyclization of various substrates . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives typically includes a five-membered ring containing one sulfur atom . The ring nitrogen acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrate, it has a molecular weight of 272.37 and a melting point of 92 - 94°C .

Mechanism of Action

While the exact mechanism of action would depend on the specific compound and its biological target, thieno[2,3-c]pyridine derivatives often act as ATP-mimetic kinase inhibitors . They interact with the hinge region of kinase proteins .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For a similar compound, methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrate, it has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 .

Future Directions

Thieno[2,3-c]pyridine derivatives have potential for future drug discovery programs due to their biological activities . They could serve as starting points for the development of new kinase inhibitors .

properties

IUPAC Name

methyl 6-benzyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-3-16(22)20-18-17(19(23)24-2)14-9-10-21(12-15(14)25-18)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOYFTHFGFLHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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